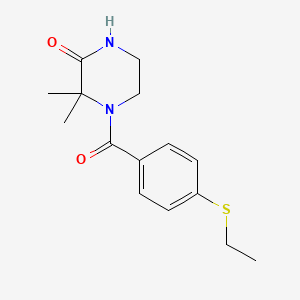
4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzoyl piperazine, which is a class of organic compounds containing a benzoyl group attached to a piperazine ring . The ethylthio group suggests the presence of a sulfur atom, which could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzoyl group, a piperazine ring, and an ethylthio substituent . The exact spatial arrangement of these groups would depend on the specific synthetic route and reaction conditions .Chemical Reactions Analysis
Benzoyl compounds are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution . The presence of the piperazine ring and the ethylthio group could potentially influence the compound’s reactivity and the types of reactions it can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoyl group, the piperazine ring, and the ethylthio group could potentially affect properties such as solubility, melting point, and boiling point .科学的研究の応用
Catalytic, DNA Binding, and Antibacterial Activities
Research on new Schiff base ligands and their metal complexes has shown significant catalytic, DNA binding, and antibacterial activities. Such compounds have been evaluated for their potential in catalyzing oxidative coupling and examined for their antimicrobial activities against various bacteria and fungi. These studies can provide a framework for understanding the applications of similar compounds in catalysis and as antimicrobial agents (El‐Gammal et al., 2021).
Anticancer Agents
Compounds related to the structure have been synthesized as prodrugs to be activated into cytotoxic alkylating agents by specific enzymes at tumor sites. These strategies aim to increase the efficacy and selectivity of anticancer treatments by targeting the drug activation to cancerous tissues, reducing the impact on healthy cells (Springer et al., 1990).
PPARgamma Agonists
The development and optimization of compounds as PPARgamma agonists for potential therapeutic applications demonstrate how modifications in chemical structures, including the phenyl alkyl ether moiety, can influence solubility and selectivity towards biological targets. Such research is crucial for designing more effective and safer drugs for treating conditions like diabetes and inflammation (Collins et al., 1998).
Integrin Antagonists
Studies on the synthesis of compounds as integrin antagonists highlight the importance of structural units in determining biological activity and pharmacokinetic properties. Research in this area can lead to the development of new therapeutic agents for preventing thrombosis and other related conditions (Hayashi et al., 1998).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-ethylsulfanylbenzoyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-20-12-7-5-11(6-8-12)13(18)17-10-9-16-14(19)15(17,2)3/h5-8H,4,9-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELJLEQSKKNJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2983577.png)
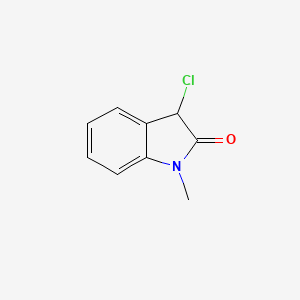
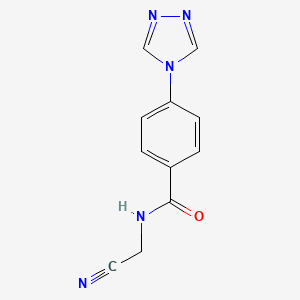

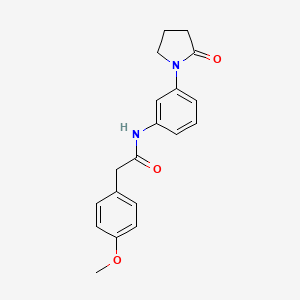
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2983586.png)
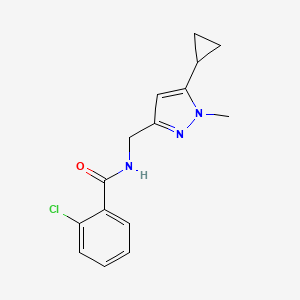
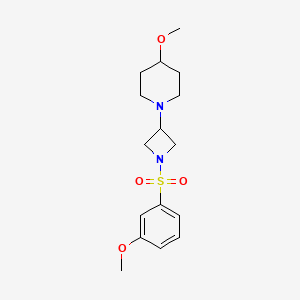

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2983593.png)

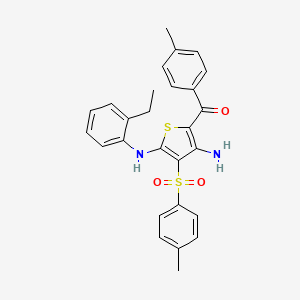
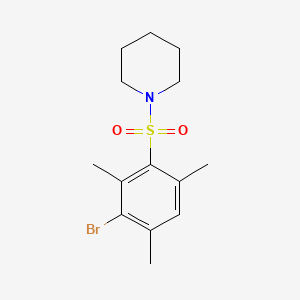
![2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline](/img/structure/B2983599.png)
